1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is a chemical compound with the CAS Number: 30923-69-4 . It has a molecular weight of 180.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is 1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.Scientific Research Applications
Synthesis of Fluorinated Derivatives
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is utilized in the synthesis of various fluorinated derivatives. Song and Zhu (2001) explored the synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, demonstrating the versatility of 1,3-diketones in producing fluorinated compounds (Song & Zhu, 2001).
Applications in Organic Synthesis
This compound is a key reactant in organic synthesis processes. Nenajdenko et al. (2000) demonstrated its use in the Knoevenagel condensation, leading to Diels–Alder cycloadducts, showcasing its role in the creation of complex organic structures (Nenajdenko et al., 2000).
Isosteric Applications
The isosteric properties of cyclopentane-1,3-diones, similar in structure to 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, have been studied. Ballatore et al. (2011) researched cyclopentane-1,3-diones as a novel isostere for the carboxylic acid functional group, highlighting its potential applications in medicinal chemistry (Ballatore et al., 2011).
Spectroscopic Applications
1-(9-Ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, a derivative of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, has been applied as a spectroscopic fluorescent probe. Ortyl et al. (2014) evaluated its performance in monitoring cationic photopolymerization processes, demonstrating its utility in real-time monitoring applications (Ortyl et al., 2014).
Chemical Reactions and Synthesis
Usachev (2011) reported the first nucleophilic addition of acetylide to 1,3-diketonate anions derived from 1-aryl-4,4,4-trifluorobutane-1,3-diones, providing insights into new chemical reactions and synthesis pathways (Usachev, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCLMXHNACGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458289 | |
Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
30923-69-4 | |
Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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